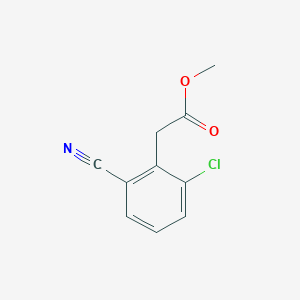
Methyl 2-chloro-6-cyanophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-cyanophenylacetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a cyano group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-cyanophenylacetate can be synthesized through various methods. One common approach involves the reaction of 2-chloro-6-cyanobenzyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-6-cyanophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Hydrolysis: Formation of 2-chloro-6-cyanophenylacetic acid.
Reduction: Formation of 2-chloro-6-aminophenylacetate.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-cyanophenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-6-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be determined by the specific drug it is incorporated into, targeting particular molecular pathways or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-4-cyanophenylacetate: Similar structure but with the cyano group at the 4-position.
Methyl 2-bromo-6-cyanophenylacetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-chloro-6-nitrophenylacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-chloro-6-cyanophenylacetate is unique due to the specific positioning of the chlorine and cyano groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-6-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)5-8-7(6-12)3-2-4-9(8)11/h2-4H,5H2,1H3 |
Clave InChI |
MVMCWBGKRSDKNN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


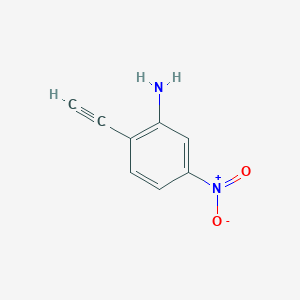

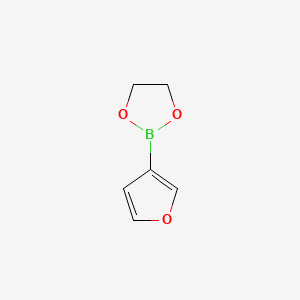
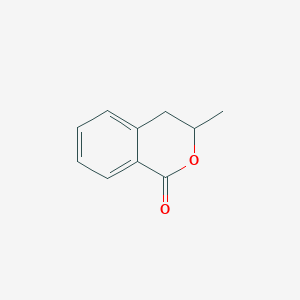

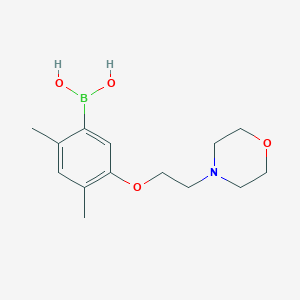
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
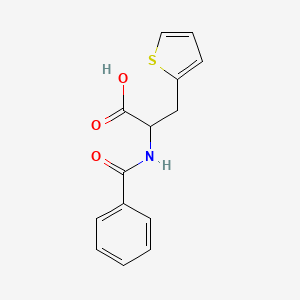

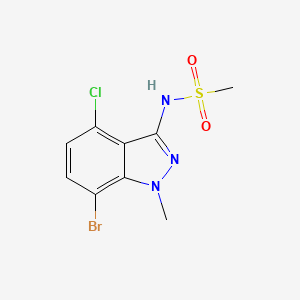
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
